

# Application Note & Protocol: Bioconjugation of Oligonucleotides with Cbz-N-PEG10-acid

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Compound of Interest		
Compound Name:	Cbz-N-PEG10-acid	
Cat. No.:	B15620649	Get Quote

Audience: Researchers, scientists, and drug development professionals.

### Introduction

Oligonucleotides, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), represent a promising class of therapeutics capable of targeting disease-associated genes.[1][2] However, their clinical application is often hindered by rapid nuclease degradation and fast renal clearance.[2][3] Covalent attachment of polyethylene glycol (PEG), or PEGylation, is a well-established strategy to overcome these limitations.[4][5] PEGylation enhances the pharmacokinetic properties of oligonucleotides by increasing their hydrodynamic volume, which in turn improves nuclease resistance, reduces renal filtration, and extends circulating half-life.[2][6][7]

This document provides a detailed protocol for the bioconjugation of an amino-modified oligonucleotide with **Cbz-N-PEG10-acid**, a bifunctional linker containing a terminal carboxylic acid and a Cbz-protected amine group.[8][9] The protocol outlines the activation of the carboxylic acid group using EDC and NHS, followed by conjugation to an oligonucleotide functionalized with a primary amine. Subsequent sections detail methods for purification and characterization of the resulting conjugate.

## **Principle of the Method**

The conjugation process is a two-step reaction. First, the terminal carboxylic acid of **Cbz-N-PEG10-acid** is activated with N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride

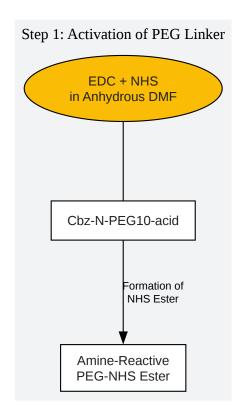


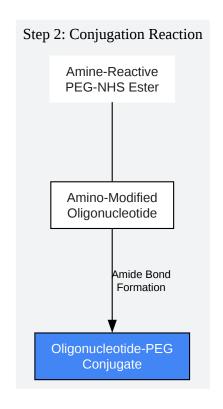
## Methodological & Application

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(EDC) and N-Hydroxysuccinimide (NHS) to form a stable, amine-reactive NHS ester. This activated linker is then reacted with an oligonucleotide containing a primary amine (e.g., a 5'- or 3'-amino modifier) to form a stable amide bond. The resulting conjugate consists of the oligonucleotide covalently linked to the PEG chain.









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